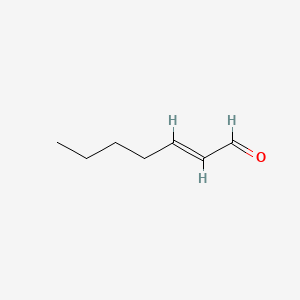
trans-2-Heptenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2-Heptenal, also known as (E)-trans-2-Heptenal, is an organic compound with the molecular formula C7H12O. It is an unsaturated aldehyde characterized by a double bond between the second and third carbon atoms in the heptanal chain. This compound is known for its distinctive odor, which is often described as fatty or green, and is commonly found in various natural sources, including heated butter and tomatoes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: trans-2-Heptenal can be synthesized through several methods. One common approach involves the aldol condensation of n-valeraldehyde, followed by dehydration to form 2-propyl-2-heptenal. This reaction typically uses a solid base catalyst, such as sodium hydroxide, under specific reaction conditions, including controlled temperature and pressure .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of solid base catalysts to facilitate the dimerization reaction of n-valeraldehyde. This method is preferred due to its high conversion rate, product yield, and purity. Additionally, the use of solid base catalysts reduces environmental pollution and production costs compared to liquid alkali catalysts .
Análisis De Reacciones Químicas
Types of Reactions: trans-2-Heptenal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form heptanoic acid.
Reduction: It can be reduced to form 2-heptanol.
Addition Reactions: The compound can participate in addition reactions with hydrogen or halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Addition Reactions: Hydrogenation reactions often use catalysts like palladium on carbon (Pd/C).
Major Products Formed:
Oxidation: Heptanoic acid.
Reduction: 2-Heptanol.
Addition Reactions: Saturated aldehydes or halogenated compounds
Aplicaciones Científicas De Investigación
trans-2-Heptenal has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a flavoring agent in the food industry.
Biology: Studies have shown its potential as a biofumigant to prevent grain spoilage by inhibiting the growth of fungi such as Aspergillus flavus
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly its antifungal properties.
Industry: this compound is used in the production of fragrances and flavors due to its distinctive odor
Mecanismo De Acción
Comparación Con Compuestos Similares
trans-2-Heptenal can be compared with other unsaturated aldehydes, such as:
2-Hexenal: Similar in structure but with a shorter carbon chain.
2-Octenal: Similar in structure but with a longer carbon chain.
2-Decenal: Another unsaturated aldehyde with an even longer carbon chain.
Uniqueness of this compound:
Odor Profile: this compound has a distinctive fatty or green odor, making it valuable in the flavor and fragrance industry.
Antifungal Properties: Its ability to inhibit fungal growth sets it apart from other similar compounds
Propiedades
Número CAS |
2463-63-0 |
|---|---|
Fórmula molecular |
C7H12O |
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
hept-2-enal |
InChI |
InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h5-7H,2-4H2,1H3 |
Clave InChI |
NDFKTBCGKNOHPJ-UHFFFAOYSA-N |
SMILES |
CCCCC=CC=O |
SMILES isomérico |
CCCC/C=C/C=O |
SMILES canónico |
CCCCC=CC=O |
Punto de ebullición |
166.0 °C |
Densidad |
d 0.86 0.857-0.863 |
Key on ui other cas no. |
18829-55-5 29381-66-6 2463-63-0 |
Descripción física |
Colourless mobile liquid; Pungent green, somewhat fatty aroma |
Pictogramas |
Flammable; Acute Toxic; Irritant |
Solubilidad |
Soluble in oils; Insoluble in water Soluble (in ethanol) |
Sinónimos |
2-hept-enal 2-heptenal 2-heptenal, (E)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















